3-(oxan-3-yl)morpholine hydrochloride
Description
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Properties
IUPAC Name |
3-(oxan-3-yl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-8(6-11-4-1)9-7-12-5-3-10-9;/h8-10H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDBDGYDIPRTKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2COCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Synthesis of 3-(Oxan-3-yl)morpholine Hydrochloride: An Application Note and Detailed Protocol
Abstract
This application note provides a comprehensive guide for the synthesis of 3-(oxan-3-yl)morpholine hydrochloride, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. The described synthetic strategy is a robust three-step process commencing with the reductive amination of tetrahydro-2H-pyran-3-one with 2-aminoethanol to yield the key intermediate, N-(oxan-3-yl)ethan-2-ol. Subsequent intramolecular cyclization of this intermediate via a Mitsunobu reaction affords the 3-(oxan-3-yl)morpholine free base. The final step involves the formation of the stable hydrochloride salt. This document outlines detailed, step-by-step protocols, safety precautions, characterization data, and a discussion of the chemical principles underpinning each transformation, intended for researchers and professionals in organic synthesis and pharmaceutical development.
Introduction
Morpholine and its derivatives are ubiquitous scaffolds in a vast array of pharmaceuticals and biologically active compounds. The morpholine ring imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a privileged structure in drug design. The incorporation of a substituted oxane moiety at the 3-position of the morpholine ring introduces a unique three-dimensional architecture and potential points for further functionalization, opening new avenues for exploring chemical space in the pursuit of novel therapeutics.
This guide details a reliable and scalable synthetic route to this compound. The synthetic approach is designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.
Overall Synthetic Scheme
The synthesis of this compound is accomplished in three distinct steps as illustrated below.
Caption: Reductive amination of tetrahydro-2H-pyran-3-one.
Protocol:
-
To a stirred solution of tetrahydro-2H-pyran-3-one (1.0 eq, e.g., 5.0 g) in 1,2-dichloroethane (DCE, 100 mL) in a round-bottom flask, add 2-aminoethanol (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: The reaction is exothermic, and addition should be controlled to maintain the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: a gradient of methanol in dichloromethane) to afford N-(oxan-3-yl)ethan-2-ol as a colorless to pale yellow oil.
Table 1: Reagent Quantities for Step 1
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Quantity (for 5g scale) |
| Tetrahydro-2H-pyran-3-one | 1.0 | 100.12 | 5.0 g |
| 2-Aminoethanol | 1.2 | 61.08 | 3.66 g (3.6 mL) |
| Sodium triacetoxyborohydride | 1.5 | 211.94 | 15.88 g |
| 1,2-Dichloroethane (DCE) | - | - | 100 mL |
Step 2: Synthesis of 3-(Oxan-3-yl)morpholine (Free Base)
The intramolecular cyclization of N-(oxan-3-yl)ethan-2-ol is achieved via the Mitsunobu reaction. [1][2]This reaction facilitates the conversion of the primary alcohol into a good leaving group in situ, which is then displaced by the secondary amine to form the morpholine ring. [3][4][5] Protocol:
-
To a stirred solution of N-(oxan-3-yl)ethan-2-ol (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF) (100 mL) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 18-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield 3-(oxan-3-yl)morpholine as an oil.
Table 2: Reagent Quantities for Step 2
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Quantity (based on theoretical yield from Step 1) |
| N-(oxan-3-yl)ethan-2-ol | 1.0 | 145.19 | ~7.25 g |
| Triphenylphosphine (PPh₃) | 1.5 | 262.29 | 19.67 g |
| Diisopropyl azodicarboxylate (DIAD) | 1.5 | 202.21 | 15.17 g (14.9 mL) |
| Anhydrous Tetrahydrofuran (THF) | - | - | 100 mL |
Step 3: Synthesis of this compound (Final Product)
The final step involves the formation of the hydrochloride salt, which is often a crystalline solid, facilitating purification and handling. [6][7][8][9] Protocol:
-
Dissolve the purified 3-(oxan-3-yl)morpholine (1.0 eq) in anhydrous diethyl ether (Et₂O) (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (2.0 M, 1.1 eq) dropwise with stirring.
-
A white precipitate should form immediately. Continue stirring at 0 °C for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain this compound as a white to off-white solid.
Table 3: Reagent Quantities for Step 3
| Reagent | Molar Eq. | Quantity (based on theoretical yield from Step 2) |
| 3-(Oxan-3-yl)morpholine | 1.0 | ~6.35 g |
| HCl in Diethyl Ether (2.0 M) | 1.1 | ~27.5 mL |
| Anhydrous Diethyl Ether | - | 50 mL |
PART 2: Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
N-(oxan-3-yl)ethan-2-ol:
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include multiplets for the oxane ring protons, a multiplet for the CH-N proton, and triplets for the CH₂-N and CH₂-O protons of the ethanolamine moiety. A broad singlet for the OH and NH protons will also be present.
-
¹³C NMR (100 MHz, CDCl₃): Characteristic peaks for the carbons of the oxane ring and the ethanolamine side chain.
-
MS (ESI+): m/z calculated for C₇H₁₅NO₂ [M+H]⁺, found.
3-(Oxan-3-yl)morpholine:
-
¹H NMR (400 MHz, CDCl₃): The spectrum will show characteristic multiplets for the morpholine and oxane ring protons. The disappearance of the OH proton signal from the precursor is a key indicator of successful cyclization. [10][11][12]* ¹³C NMR (100 MHz, CDCl₃): Distinct signals corresponding to the carbons of the fused ring system.
-
MS (ESI+): m/z calculated for C₇H₁₃NO₂ [M+H]⁺, found.
This compound:
-
Melting Point: Determine the melting point of the crystalline solid.
-
¹H NMR (400 MHz, D₂O or DMSO-d₆): The proton signals will be shifted downfield compared to the free base due to the protonation of the nitrogen atom. A broad signal for the N⁺-H proton will be observable.
-
Elemental Analysis: Calculated for C₇H₁₄ClNO₂: C, H, N. Found: C, H, N.
PART 3: Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Reagent-Specific Hazards:
-
Tetrahydro-2H-pyran-3-one: Flammable liquid and vapor. Handle with care.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): Reacts with water to release flammable gases. It is also a skin and eye irritant. [13][14][15][16][17]Handle under an inert atmosphere and avoid contact with moisture.
-
Diisopropyl azodicarboxylate (DIAD): A potential sensitizer and should be handled with caution.
-
Hydrochloric acid in diethyl ether: Corrosive and flammable. Handle with extreme care.
References
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- AK Scientific, Inc.
- Apollo Scientific.
- Merck.
- Loba Chemie. SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS.
- Sciencemadness Discussion Board. HCl solution in Diethyl-Ether.
- ACS Publications. Mitsunobu Reaction Using Basic Amines as Pronucleophiles.
- Thieme. A Mitsunobu Diol Cyclisation to Chiral Morpholines and Dioxanes.
- Google Patents.
- Organic Synthesis. Mitsunobu reaction.
- Wikipedia. Mitsunobu reaction.
- MDPI. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library.
- PubMed. 1H and 13C NMR spectra of N-substituted morpholines.
- ChemRxiv.
- RSC Publishing. Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines.
- Reddit. HCl in Ether : r/chemistry.
- ResearchGate. How to make a salt of a novel compound?.
- The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.
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- ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl?.
- ACD/Labs.
- MedchemExpress.com. Tetrahydro-2H-pyran-2-one (δ-valerolactone)
- ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines | Request PDF.
- PMC. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.
- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- PMC - NIH. A New Strategy for the Synthesis of Substituted Morpholines.
- E3S Web of Conferences.
- PMC. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines.
- JOCPR. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl)
- AWS. Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution.
- Organic Letters. De Novo Assembly of Highly Substituted Morpholines and Piperazines.
- Miguel Prudêncio. Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium fal.
- The Fragrance Conservatory. Tetrahydro-6-(3-pentenyl)-2H-pyran-2-one.
- ResearchGate. Synthesis of cyclization precursor 6. a. (i) Boc2O, NaOH, THF/H2O, 0 oC....
- PMC. Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone.
- PMC.
- ResearchGate. (PDF) Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks.
- Australian Industrial Chemicals Introduction Scheme (AICIS). 2H-Pyran, tetrahydro-3-(phenylmethyl)
- Organic Chemistry Portal. Tetrahydropyran synthesis.
- Master Organic Chemistry.
- DergiPark. One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline.
- ACS GCI Pharmaceutical Roundtable.
- ResearchGate. (PDF)
Sources
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Application Notes and Protocols: A Guide to the Incorporation of 3-(Oxan-3-yl)morpholine Hydrochloride into Peptide Synthesis
Abstract
The introduction of non-natural amino acids and complex heterocyclic scaffolds into peptides is a cornerstone of modern therapeutic peptide development, offering avenues to enhanced potency, stability, and unique pharmacological profiles.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of the novel building block, 3-(oxan-3-yl)morpholine hydrochloride, into peptide chains. We will explore the strategic considerations for its integration via both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), with a focus on overcoming the inherent challenges posed by sterically hindered and structurally complex moieties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of morpholine-containing peptides.[3][4][5]
Introduction: The Rationale for Morpholine-Containing Peptides
The morpholine heterocycle is recognized as a "privileged structure" in medicinal chemistry.[3][6] Its incorporation into bioactive molecules, including peptides, can confer a range of advantageous properties:
-
Improved Pharmacokinetics: The morpholine moiety can enhance metabolic stability and improve the overall pharmacokinetic profile of a peptide therapeutic.[3][6][7]
-
Enhanced Solubility: The polar nature of the morpholine ring can improve the aqueous solubility of otherwise hydrophobic peptide sequences.[7]
-
Structural Constraint and Receptor Binding: The rigid, chair-like conformation of the morpholine ring can pre-organize the peptide backbone, leading to higher affinity and selectivity for biological targets.[6]
-
Blood-Brain Barrier Penetration: The balanced lipophilic-hydrophilic character of the morpholine scaffold has been associated with improved penetration of the blood-brain barrier.[6]
This compound presents a unique building block that combines the favorable properties of the morpholine scaffold with an additional oxane ring, offering further opportunities for structural diversification and exploration of structure-activity relationships (SAR).
Strategic Considerations for Incorporation
The successful incorporation of this compound into a growing peptide chain requires careful consideration of the synthetic strategy. The primary challenges stem from its nature as a sterically hindered secondary amine.
Choice of Synthesis Platform: SPPS vs. LPPS
Solid-Phase Peptide Synthesis (SPPS) is the most common method for peptide synthesis due to its efficiency, ease of automation, and simplified purification of intermediates.[8][9][10][11] It is well-suited for the incorporation of many non-natural amino acids.[9][11]
Liquid-Phase Peptide Synthesis (LPPS) , while more classical, offers advantages for complex or difficult sequences, large-scale synthesis, and when intermediate purification is necessary.[12][13][14][15] For a building block like 3-(oxan-3-yl)morpholine, which may present coupling challenges, LPPS can provide greater flexibility in optimizing reaction conditions.[12][16]
The choice between SPPS and LPPS will depend on the specific peptide sequence, the desired scale of synthesis, and the available instrumentation. This guide will provide protocols for both approaches.
Protecting Group Strategy
An orthogonal protecting group strategy is crucial for the successful synthesis of any peptide, especially those containing non-natural residues.[17] The most common strategy in modern peptide synthesis is the Fmoc/tBu approach :
-
Nα-Protection: The α-amino group of the incoming amino acids is temporarily protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.
-
Side-Chain Protection: Reactive side chains of standard amino acids are protected with acid-labile groups such as tert-butyl (tBu), trityl (Trt), or pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).[18]
For the incorporation of this compound, it is essential to first prepare the Fmoc-protected derivative. The hydrochloride salt must be neutralized prior to Fmoc protection.
Coupling Reagent Selection
The steric hindrance of the secondary amine in the morpholine ring necessitates the use of potent coupling reagents to achieve efficient peptide bond formation and avoid deletion sequences. Standard carbodiimide reagents like DCC or DIC may be insufficient.[19]
More powerful in-situ activating reagents are recommended:
-
Aminium/Uronium Salts: HATU, HBTU, and HCTU are highly effective as they form reactive esters that can overcome significant steric barriers.[19][20][21] HATU is often the reagent of choice for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in the resulting OAt ester.[21]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices, with PyAOP being particularly reactive.[20][21]
The selection of the coupling reagent may require empirical optimization for the specific peptide sequence.
Experimental Protocols
Preparation of Fmoc-3-(oxan-3-yl)morpholine
Objective: To prepare the N-Fmoc protected building block required for peptide synthesis.
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound (1.0 eq) in DCM.
-
Add a solution of NaHCO₃ (2.5 eq) in water and stir vigorously until the solid dissolves, indicating neutralization of the hydrochloride.
-
Separate the organic layer and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free base.
-
Dissolve the free base in DCM and cool to 0 °C in an ice bath.
-
Add Fmoc-Cl (1.1 eq) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Fmoc-3-(oxan-3-yl)morpholine.
Protocol for Incorporation via SPPS
Objective: To incorporate Fmoc-3-(oxan-3-yl)morpholine into a peptide sequence on a solid support.
Workflow Diagram:
Caption: Standard SPPS cycle for incorporation of the morpholine building block.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide, Wang)
-
Fmoc-3-(oxan-3-yl)morpholine
-
HATU
-
DIPEA
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to remove the N-terminal Fmoc group of the preceding amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene adducts.
-
Coupling:
-
In a separate vessel, pre-activate Fmoc-3-(oxan-3-yl)morpholine (4 eq relative to resin loading) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Due to steric hindrance, a longer coupling time is recommended.[19]
-
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. Note: The Kaiser test will be negative for the secondary amine of the morpholine ring after successful coupling. A chloranil test can be used to detect secondary amines.
-
Double Coupling (Recommended): Wash the resin with DMF and repeat the coupling step (Step 4) with a fresh solution of activated Fmoc-3-(oxan-3-yl)morpholine to ensure maximum coupling efficiency.[19]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times).
-
Capping (Optional): If the coupling is incomplete, cap any unreacted amines with a solution of acetic anhydride and DIPEA in DMF.
-
Proceed to the deprotection and coupling of the next amino acid in the sequence.
Final Cleavage and Deprotection
Objective: To cleave the synthesized peptide from the resin and remove all side-chain protecting groups.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
1,2-Ethanedithiol (EDT) (if Cys or Met are present)
-
Cold diethyl ether
Cleavage Cocktail Selection: The composition of the cleavage cocktail depends on the amino acid sequence of the peptide.[22][23]
| Cocktail | Composition (v/v) | Use Case |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | General purpose, good for Trp, His, Met.[23] |
| TFA/TIS/Water | TFA/TIS/Water (95:2.5:2.5) | For simple peptides without sensitive residues.[24] |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | For complex peptides with multiple Arg(Pmc/Pbf), Cys, Met.[24] |
Procedure:
-
Wash the dried peptidyl-resin with DCM and dry under vacuum.
-
In a well-ventilated fume hood, add the appropriate cleavage cocktail to the resin (e.g., 10 mL per gram of resin).[25]
-
Stir or agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA filtrate).[25]
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Characterization
Workflow Diagram:
Caption: Post-cleavage purification and analysis workflow.
Purification:
-
The crude peptide should be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[26]
-
A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% TFA.
Characterization:
-
Analytical RP-HPLC: To assess the purity of the final product.[27]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used.[27][28][29] High-resolution mass spectrometry can confirm the elemental composition.[30]
-
Tandem MS (MS/MS): To confirm the peptide sequence, including the correct incorporation of the 3-(oxan-3-yl)morpholine moiety.[27]
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Coupling | Steric hindrance of the morpholine building block. | Use a more potent coupling reagent (e.g., HATU, PyAOP).[19][21] Increase coupling time and perform a double coupling.[19] |
| Deletion of the Morpholine Residue | Inefficient coupling. | See "Incomplete Coupling" above. Ensure proper pre-activation of the amino acid. |
| Side Reactions During Cleavage | Reactive cationic species modifying sensitive residues (e.g., Trp, Met). | Use an appropriate scavenger cocktail based on the peptide sequence (e.g., Reagent K, Reagent B).[22][23][24] |
| Low Yield of Crude Peptide | Inefficient coupling at multiple steps or poor precipitation. | Optimize coupling conditions for all sterically hindered residues. Ensure the diethyl ether used for precipitation is cold and of sufficient volume. |
Conclusion
The incorporation of this compound into peptide chains is a viable strategy for accessing novel peptide therapeutics with potentially enhanced properties. Success hinges on a carefully planned synthetic approach that accounts for the steric hindrance of this building block. By employing potent coupling reagents, optimized reaction times, and appropriate purification and characterization techniques, researchers can effectively integrate this and other complex heterocyclic scaffolds into their peptide drug discovery programs. The protocols and strategies outlined in this guide provide a robust framework for the synthesis and analysis of these next-generation peptide molecules.
References
-
CD Formulation. Liquid-Phase Peptide Synthesis (LPPS) Technology. Available from: [Link]
- Boulos, M., & Koutsoukas, A. (2020).
-
Veranova. (2025). Improving Sustainability and Efficiency in Peptide Synthesis: Liquid Phase Approach with Proprietary Tagging Technology. Available from: [Link]
- Boulos, M., & Koutsoukas, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 676-719.
- Sharma, P. K., Amin, A., & Kumar, M. (2024).
- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605.
-
Neuland Labs. (2025). Liquid Phase Peptide Synthesis: Guide to Methods, Use Cases, & Strategic Advantages. Available from: [Link]
- Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(3), 226-248.
-
Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Available from: [Link]
-
Piramal Pharma Solutions. (2026). Solid Phase Peptide Synthesis: Process & Advantages. Available from: [Link]
-
Dilun Bio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available from: [Link]
-
Neuland Labs. (2025). What Is Solid Phase Peptide Synthesis? Process, Uses & Benefits. Available from: [Link]
-
Adesis. (2025). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications. Available from: [Link]
- Boulos, M., & Koutsoukas, A. (2019). Contribution of the morpholine scaffold on the activity of morpholine-containing bioactives on their biomolecular targets for various therapeutic areas. Medicinal Research Reviews, 39(6), 2135-2183.
- Geylan, G., et al. (2023). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science, 14(38), 10457-10469.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]
- Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-987.
- Albericio, F., et al. (2008). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 73(7), 2697-2704.
- Link, A. J., & Tirrell, D. A. (2014). The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. Current Opinion in Biotechnology, 25, 115-121.
- Geylan, G., et al. (2023). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning.
- Noren, C. J., et al. (1989). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Science, 244(4901), 182-188.
- Link, A. J., & Tirrell, D. A. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 429-440.
- Pennington, M. W. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Peptide Synthesis Protocols (pp. 41-52). Humana Press.
- Mthembu, S. N., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science.
- Schiaroli, N., et al. (2023). Morpholine Scaffolds' Preparation for Foldamers' Design and Construction. Molecules, 28(24), 8039.
- Grøndahl, L., et al. (2014). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 4(12), 15309-15318.
- de la Torre, B. G., & Albericio, F. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
- Li, X., & Li, Y. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. mSystems, 7(6), e00532-22.
- Fields, G. B., & Noble, R. L. (1990). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. International Journal of Peptide and Protein Research, 35(3), 161-214.
-
ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques: FAQs Answered by Experts. Available from: [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Available from: [Link]
- Hodges, R. S., & Mant, C. T. (2011). HPLC Analysis and Purification of Peptides. In Peptide and Protein Protocols (pp. 3-38). Humana Press.
- Hoofnagle, A. N., et al. (2016). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry, 62(1), 48-69.
-
Agilent Technologies. (n.d.). Identification of Therapeutic Peptide and its Impurities. Available from: [Link]
Sources
- 1. From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. jchemrev.com [jchemrev.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. Solid Phase Peptide Synthesis: Process & Advantages [piramalpharmasolutions.com]
- 10. jpt.com [jpt.com]
- 11. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]
- 12. Liquid-Phase Peptide Synthesis (LPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. veranova.com [veranova.com]
- 14. bachem.com [bachem.com]
- 15. What Is Liquid Phase Peptide Synthesis? Methods & Uses [neulandlabs.com]
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- 18. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. file.globalso.com [file.globalso.com]
- 21. 肽偶联剂选择指南 [sigmaaldrich.com]
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- 23. peptide.com [peptide.com]
- 24. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
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- 26. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cdr.lib.unc.edu [cdr.lib.unc.edu]
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- 29. resolvemass.ca [resolvemass.ca]
- 30. lcms.cz [lcms.cz]
Application Note: Precision Handling and Weighing of Hygroscopic 3-(oxan-3-yl)morpholine Hydrochloride
Abstract
3-(oxan-3-yl)morpholine hydrochloride is a critical chiral building block in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors and metabolic modulators. However, its secondary amine hydrochloride salt structure renders it acutely hygroscopic. Improper handling leads to rapid moisture uptake, resulting in stoichiometric errors (up to 15% mass deviation), physical deliquescence, and "gumming" during solubilization. This Application Note defines a rigorous protocol for the storage, weighing, and dissolution of this compound to ensure data integrity in quantitative assays and synthesis.
Material Science & Properties
To handle this compound effectively, one must understand the thermodynamic drive behind its instability.
-
Chemical Identity: this compound (also known as 3-(tetrahydro-2H-pyran-3-yl)morpholine HCl).
-
The Hygroscopic Mechanism: As a hydrochloride salt of a secondary amine with an ether-rich side chain (the oxane ring), the crystal lattice energy is easily overcome by the hydration energy provided by atmospheric water.
-
Consequences of Moisture:
-
Stoichiometric Drift: Weighing a "wet" sample means you are adding less active ingredient than calculated, leading to failed coupling reactions or under-dosed bioassays.
-
Phase Change: The solid transitions from a free-flowing powder to a sticky paste (deliquescence), making transfer impossible without significant loss.
-
Environmental Control & Equipment
Standard laboratory conditions (40–60% Relative Humidity) are unsuitable for precise handling of this material.
Required Equipment Table
| Component | Specification | Purpose |
| Primary Environment | Glove Box ( | Prevents moisture uptake during open-vial manipulation. |
| Balance | Analytical (0.1 mg) or Micro (0.01 mg) | Precision weighing. |
| Static Control | Ionizing Blower / Anti-static Gun | Critical: Dry environments generate static; static causes weighing drift and powder scattering. |
| Vessels | Glass scintillation vials with PTFE-lined caps | Hydrophobic seals prevent moisture ingress during storage. |
| Desiccant | P | For use in secondary containment (desiccator). |
The Static Electricity Factor
In the low-humidity environments required to protect the compound, static electricity becomes a dominant error source. Static charges on the weighing boat or vial can induce forces on the balance load cell, causing the reading to drift continuously.[1][2]
-
Rule: Never weigh this compound in a dry environment without neutralizing static charge first.
Protocol: Weighing by Difference
Rationale: The standard method of taring a volumetric flask and adding powder is flawed for hygroscopic solids.[3] The powder absorbs moisture during the transfer, and the balance measures this water as part of the sample mass. Solution: "Weighing by Difference" measures the loss of mass from a closed source container, negating the impact of atmospheric moisture gained during the brief transfer.
Step-by-Step Workflow
-
Preparation:
-
Equilibrate the source vial of 3-(oxan-3-yl)morpholine HCl to room temperature before opening to prevent condensation.
-
Place the source vial and a receiving vessel (e.g., volumetric flask) near the balance.
-
Discharge static on the source vial using an anti-static gun.
-
-
Initial Weighing (
):-
Place the capped source vial containing the bulk powder onto the balance.
-
Record the stable mass to the highest precision (
). -
Note: Do not tare the balance to zero with the vial on it.
-
-
Transfer:
-
Remove the vial from the balance.[4]
-
Quickly uncap and transfer the estimated amount of powder into the receiving vessel.
-
Immediately recap the source vial.
-
-
Final Weighing (
): -
Calculation:
-
Validation: This calculated mass represents exactly what left the vial. Any moisture absorbed by the powder after it left the vial does not affect this calculation, ensuring the moles of Active Pharmaceutical Ingredient (API) are known accurately.
-
Visualization: Weighing Workflow
Figure 1: The "Weighing by Difference" workflow minimizes error by quantifying the mass leaving the source container rather than the mass arriving at the destination.
Solubilization Protocol
Hygroscopic amine salts often exhibit "gumming" when solvent is added. The outer layer of the powder hydrates instantly, forming a viscous gel barrier that prevents solvent from reaching the dry core.
The "Sandwich" Technique:
-
Pre-fill: Add 50% of the required solvent to the volumetric flask before adding the solid (if weighing directly) or immediately after the transfer.
-
Agitation: Do not invert immediately. The solid may stick to the neck.
-
Sonication: Sonicate for 5–10 minutes. The high-frequency energy breaks the "gel shell" described above.
-
Top-up: Once fully dissolved, fill to the mark with solvent.
Solvent Compatibility:
-
Preferred: DMSO, Methanol, Water (if assay permits).
-
Problematic: Dichloromethane (DCM) or Ethyl Acetate (often leads to oiling out/clumping).
Decision Matrix: Environment Selection
Not all experiments require a glove box.[6] Use this decision tree to balance precision vs. speed.
Figure 2: Environmental selection logic based on experimental rigor and ambient conditions.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Drifting Balance Reading | Static electricity or moisture uptake. | 1.[2] Use ionizer.2.[7] Ensure vial is capped.3. Check desiccant in balance chamber. |
| Powder Clumping | Moisture absorption during storage. | Dry the bulk salt in a vacuum oven (40°C, -25 inHg) for 4 hours over P |
| "Oiling Out" in Solution | Incompatible solvent polarity. | Switch to high-dielectric solvents (DMSO/MeOH) or increase sonication time. |
| Corrosion on Spatula | HCl salt reacting with metal. | Use PTFE-coated spatulas or clean stainless steel immediately with methanol. |
References
-
Mettler Toledo. (2023). Proper Weighing with Laboratory Balances: Weighing by Difference. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44828781, 3-(Hydroxymethyl)morpholine hydrochloride. (Used as structural surrogate for physical property verification). Retrieved from [Link]
-
Laboratory Manager. (2020). Neutralizing Electrostatic Charges for Accurate Weighing. Retrieved from [Link]
Sources
- 1. Neutralizing Electrostatic Charges for Accurate Weighing | Lab Manager [labmanager.com]
- 2. youtube.com [youtube.com]
- 3. Weighing Procedure - Chromatography Forum [chromforum.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pages.mtu.edu [pages.mtu.edu]
- 6. hepatochem.com [hepatochem.com]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Preparation of High-Purity Stock Solutions for 3-(oxan-3-yl)morpholine hydrochloride
Introduction: The Criticality of Precision in Preclinical Research
3-(oxan-3-yl)morpholine hydrochloride is a heterocyclic compound featuring both a morpholine and an oxane (tetrahydropyran) moiety. As with many novel small molecules in drug discovery and development, its efficacy and reproducibility in biological assays are directly contingent on the precise and consistent preparation of experimental solutions. The hydrochloride salt form is common for amine-containing compounds, enhancing solubility and stability.[1]
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, quality control, and storage of stock solutions for this compound. The protocols herein are designed not merely as a sequence of steps, but as a self-validating system to ensure the highest degree of accuracy and integrity in downstream applications. Adherence to these guidelines is paramount for generating reliable, reproducible, and trustworthy experimental data.
Compound Profile & Physicochemical Properties
As of the date of this publication, specific experimental data for this compound is not widely available in public databases. Therefore, the properties listed below are derived from its chemical structure and by analogy to the well-characterized parent compound, morpholine hydrochloride.[2][3] This approach provides a scientifically grounded basis for handling and solubilization.
| Property | Value / Information | Rationale & Source |
| Chemical Name | This compound | IUPAC nomenclature. |
| Molecular Formula | C₁₀H₁₉NO₂ · HCl | Derived from chemical structure. |
| Molecular Weight | 221.72 g/mol | Calculated from the molecular formula. This value is critical for all molarity-based calculations. |
| Appearance | Assumed to be a white to off-white crystalline solid. | Based on the typical appearance of amine hydrochloride salts, including morpholine hydrochloride.[2] |
| Predicted Solubility | Expected to have good solubility in water. Soluble in polar protic solvents like ethanol and methanol. Limited solubility in non-polar solvents. | Morpholine hydrochloride is readily soluble in water.[2][3] The presence of the ether and hydroxyl groups in the parent molecule, combined with the ionic nature of the HCl salt, supports high aqueous solubility. |
| Hygroscopicity | Assumed to be hygroscopic. | Morpholine and its hydrochloride salt are known to be hygroscopic, meaning they readily absorb moisture from the air.[4][5] This necessitates careful storage and handling. |
| Aqueous Solution pH | Acidic | As the salt of a weak base (the morpholine nitrogen) and a strong acid (HCl), the resulting solution will be acidic due to the hydrolysis of the morpholinium ion.[2][6] |
Safety, Handling, and Hazard Mitigation
Prior to handling, all personnel must review the Safety Data Sheet (SDS) for this compound or a closely related analogue like morpholine. In the absence of a specific SDS, the following precautions, based on the known hazards of morpholine derivatives, are mandatory.[7][8]
-
Engineering Controls: Handle the solid compound and concentrated solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols. An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[9]
-
Hand Protection: Use nitrile or other chemically resistant gloves. Double-gloving is recommended when handling concentrated solutions.
-
Body Protection: Wear a fully buttoned laboratory coat.
-
-
Handling Practices: Avoid generating dust when weighing the solid material. Prevent contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling. Store the compound away from strong oxidizing agents and bases.[5]
Experimental Workflow: From Calculation to Validated Stock
The following diagram outlines the comprehensive workflow for preparing a validated stock solution. This process ensures that each step, from initial calculation to final storage, is performed with precision and is properly documented.
Caption: Workflow for preparing and validating stock solutions.
Detailed Protocol: Preparation of a 10 mM Aqueous Stock Solution
This protocol details the preparation of 10 mL of a 10 mM stock solution. The principles can be scaled for different volumes and concentrations.
Required Materials & Equipment
-
This compound (Solid)
-
Analytical balance (readable to at least 0.1 mg)
-
10 mL Class A volumetric flask with stopper
-
Weighing paper or boat
-
Spatula
-
Beaker (e.g., 20 mL)
-
Funnel
-
Pipettes (for solvent transfer)
-
Reagent-grade water (e.g., Milli-Q® or 18.2 MΩ·cm)
-
Vortex mixer
-
Bath sonicator
-
Cryogenic vials or amber glass vials for storage
-
pH meter or pH indicator strips
Step-by-Step Methodology
Step 1: Mass Calculation The foundation of an accurate stock solution is a correct calculation. The goal is to determine the mass of the solid required.
-
Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Calculation:
-
Mass = (0.010 mol/L) × (0.010 L) × (221.72 g/mol )
-
Mass = 0.0022172 g = 2.22 mg
-
Causality: Using the precise molecular weight is non-negotiable for accuracy. A common error is misplacing the decimal during unit conversions (e.g., mL to L or mg to g), which leads to significant concentration errors.[2]
Step 2: Weighing the Compound Precision in weighing is as critical as the calculation.
-
Place a clean, dry weigh boat on the analytical balance and tare it to zero.
-
Carefully add the solid compound using a spatula until the balance reads as close to 2.22 mg as practically possible.
-
Record the actual mass weighed. For instance, if you weigh 2.25 mg, this is the value you must use for the final concentration calculation. This practice ensures you know the exact concentration of your stock, even if it deviates slightly from the target.
Causality: An uncalibrated or inappropriate balance introduces significant error. The "weigh and record" method is superior to trying to hit an exact target mass, as it reflects the true quantity of solute used.[10]
Step 3: Dissolution Efficient and complete dissolution is key to a homogenous solution.
-
Place the funnel into the neck of the 10 mL Class A volumetric flask.
-
Carefully transfer the weighed solid from the weigh boat through the funnel into the flask.
-
Rinse the weigh boat and funnel with small aliquots of reagent-grade water, collecting the rinsate in the flask to ensure quantitative transfer.
-
Add approximately 7-8 mL of reagent-grade water to the flask.
Causality: Using a Class A volumetric flask is essential for accuracy, as they are manufactured to stringent volume standards.[10] Rinsing the weigh boat and funnel (quantitative transfer) is a critical step to ensure all the weighed solid makes it into the final solution.
Step 4: Mixing to Homogeneity Ensure the solid is completely dissolved before bringing the solution to its final volume.
-
Stopper the flask and vortex for 30-60 seconds.
-
Visually inspect for any remaining solid particulates.
-
If particulates remain, place the flask in a bath sonicator for 5-10 minutes, or until the solution is clear.
-
Allow the solution to return to room temperature if sonication has warmed it.
Causality: Sonication uses ultrasonic waves to break apart solid aggregates, accelerating dissolution, especially for compounds that are slow to dissolve. Temperature affects volume, so allowing the solution to return to room temperature before the final dilution step is crucial for accuracy.
Step 5: Final Volume Adjustment This step defines the final concentration.
-
Unstopper the flask. Using a pipette, carefully add reagent-grade water dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.
-
Stopper the flask securely and invert it 15-20 times to ensure the final solution is completely homogenous.
Causality: Viewing the meniscus at eye level prevents parallax error. Inverting the flask multiple times is the only way to guarantee a uniform concentration throughout the solution. Shaking is less effective and can introduce bubbles.
Quality Control and Validation: A Self-Validating System
A prepared stock solution is not ready for use until it has been validated. This ensures its identity and concentration are as expected.
-
Final Concentration Calculation: If the actual mass weighed was 2.25 mg, the true concentration is:
-
Molarity = (0.00225 g) / (221.72 g/mol × 0.010 L) = 0.01015 M = 10.15 mM
-
-
Visual Inspection: The final solution should be clear and free of any particulates or signs of precipitation.
-
pH Measurement: Check the pH of the solution using a calibrated meter or high-resolution pH strips. An acidic pH is expected. A neutral or basic pH would indicate a problem with the compound's identity (e.g., it is the free base) or a preparation error.
-
Labeling: This is a critical QC step. The storage vial must be labeled clearly with:
-
Compound Name: 3-(oxan-3-yl)morpholine HCl
-
Exact Concentration: 10.15 mM
-
Solvent: Reagent-Grade H₂O
-
Date of Preparation: YYYY-MM-DD
-
Preparer's Initials
-
Unique Lot Number
-
Storage and Stability Recommendations
The long-term integrity of the stock solution depends on proper storage. Amine hydrochlorides in aqueous solution can be susceptible to degradation over time.[11]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in appropriate vials (e.g., 10 x 1 mL).
-
Storage Conditions: Based on the hygroscopic and potentially light-sensitive nature of morpholine hydrochloride, the following is recommended:
-
Short-Term (1-2 weeks): Store at 2-8°C in an amber vial to protect from light.
-
Long-Term (>2 weeks): Store at -20°C or -80°C in tightly sealed vials.
-
-
Stability Assessment: Before use, always allow a frozen aliquot to thaw completely and gently vortex. Visually inspect for any signs of precipitation or color change, which could indicate degradation or insolubility.
References
-
Bitesize Bio. (2025). How to Make Accurate Stock Solutions.[Link]
-
Solubility of Things. Morpholine hydrochloride.[Link]
-
Amine and HCl - salt formation reaction. (2022). YouTube.[Link]
- Google Patents.
-
YouTube. (2023). Making Aniline HCl.[Link]
-
Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem.[Link]
-
ResearchGate. (2015). Stability of [(N-morpholine)metylene]daunorubicin hydrochloride in solid state.[Link]
-
Ataman Kimya. MORPHOLINE.[Link]
-
PubChem. 3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride. National Center for Biotechnology Information. [Link]
-
Ataman Kimya. MORPHOLINE.[Link]
-
Penta Manufacturing Company. (2025). Morpholine Safety Data Sheet.[Link]
-
Nexchem Ltd. (2019). SAFETY DATA SHEET - Morpholine.[Link]
-
Chem-Supply. (2020). Morpholine Safety Data Sheet.[Link]
-
Wikipedia. Morpholine.[Link]
-
PubChem. 3(S)-Hydroxymethylmorpholine hydrochloride. National Center for Biotechnology Information. [Link]
-
PubChemLite. 3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride.[Link]
-
American Elements. Morpholines.[Link]
Sources
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- 3. Morpholine [drugfuture.com]
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- 5. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. pentachemicals.eu [pentachemicals.eu]
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Oxan-3-yl)morpholine Hydrochloride
Welcome to the technical support center for the synthesis of 3-(oxan-3-yl)morpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.
I. Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific issues you may encounter during the synthesis of this compound, which is typically achieved via a reductive amination of oxan-3-one with morpholine, followed by salt formation.
Diagram of the Synthetic Pathway
Technical Support Center: Purification of 3-(Oxan-3-yl)morpholine Hydrochloride
Welcome to the technical support guide for the purification of 3-(oxan-3-yl)morpholine hydrochloride. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity material. The protocols and advice herein are grounded in established chemical principles and practical laboratory experience.
Introduction
This compound is a substituted morpholine derivative of interest in pharmaceutical research. Like many active pharmaceutical ingredients (APIs), its purity is critical for efficacy, safety, and regulatory compliance. The synthesis of this molecule, often involving steps like reductive amination, can introduce a variety of impurities including unreacted starting materials, diastereomers, and reaction byproducts.[1][2] This guide will navigate you through the common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a crude sample of this compound?
A1: The impurity profile largely depends on the synthetic route. A common approach, such as the reductive amination of oxan-3-one with morpholine, may introduce the following impurities:
-
Unreacted Starting Materials: Residual morpholine (as hydrochloride) and oxan-3-one.
-
Reducing Agent Byproducts: Borate salts or other residues from reagents like sodium triacetoxyborohydride.[3][4]
-
Over-reduction Products: If a harsher reducing agent is used, the oxane ring could potentially be opened.
-
Diastereomers: If the synthesis is not stereospecific, you may have a mixture of diastereomers that can be challenging to separate.
Q2: What is the first analytical step I should take to assess the purity of my crude product?
A2: A high-performance liquid chromatography (HPLC) method is the ideal first step for purity assessment.[5] Due to the lack of a strong UV chromophore in the molecule, detection methods like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS) are recommended.[5] Alternatively, derivatization can be employed to introduce a UV-active moiety for easier detection.[5][6][7] For a quicker, qualitative assessment, Thin Layer Chromatography (TLC) can be used, though it may not resolve all impurities.[8]
Q3: Is recrystallization a viable method for purifying this hydrochloride salt?
A3: Yes, recrystallization is often the most effective and scalable method for purifying crystalline solids like hydrochloride salts.[9] The key is to find a solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures, while the impurities remain in the mother liquor. Polar protic solvents such as ethanol, isopropanol, or their mixtures with water are excellent starting points for screening.[9][10][11]
Q4: My purification yield is very low. What are the common causes?
A4: Low yield during purification can stem from several factors:
-
Inappropriate Recrystallization Solvent: The chosen solvent may have too high a solubility for your product even at low temperatures, leading to significant loss in the mother liquor.
-
Product Degradation: Some morpholine derivatives can be sensitive to prolonged exposure to acidic or basic conditions, or heat. This is particularly relevant during chromatographic purification on silica gel.
-
Premature Crystallization: If the solution is cooled too rapidly during recrystallization, impurities can be trapped within the crystal lattice.
-
Multiple Transfer Steps: Each transfer of material from one vessel to another incurs some loss. Streamlining your workflow can help mitigate this.
Troubleshooting and Purification Workflow
Encountering impurities is a standard part of chemical synthesis. The key is to systematically identify the nature of the impurity and select the appropriate purification strategy. The following workflow provides a logical decision-making process for purifying this compound.
Purification Decision Workflow
Caption: Decision workflow for selecting a purification method.
Problem: Crude product purity is low (<98%) due to residual starting materials and byproducts.
Solution: Recrystallization is the preferred first-line approach.
This method leverages differences in solubility between the product and impurities in a specific solvent at varying temperatures. For amine hydrochlorides, polar solvents are generally effective.
Protocol 1: Recrystallization Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Start with solvents like isopropanol, ethanol, methanol, and an ethanol/water mixture (e.g., 9:1).
-
Solubility Test: Agitate the tubes. An ideal solvent will not fully dissolve the compound at room temperature.
-
Heating: Gently heat the tubes that showed poor room-temperature solubility in a water or sand bath. The ideal solvent will fully dissolve the compound at an elevated temperature.
-
Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for 20-30 minutes.
-
Observation: The best solvent will yield a high quantity of crystalline precipitate upon cooling.
-
Verification: Isolate the crystals and analyze their purity by HPLC or TLC against the mother liquor to confirm that impurities were purged.
| Solvent System | Suitability for Amine HCl Salts | Notes |
| Isopropanol (IPA) | Excellent | Often provides good recovery and crystal form. A patent for a similar morpholine hydrochloride salt specifies isopropanol for recrystallization.[12] |
| Ethanol (EtOH) | Very Good | Higher solubility than IPA may require cooling to lower temperatures or partial solvent removal. |
| Methanol (MeOH) | Good | High solubility often leads to lower yields unless used as part of a co-solvent system. |
| EtOH/Water | Good | Adding a small amount of water can increase solubility at high temperatures, but too much will prevent crystallization. |
| Acetonitrile (ACN) | Fair | Can be effective, but solubility characteristics should be tested. |
Protocol 2: Bulk Recrystallization
-
Dissolution: In an appropriately sized flask, add the chosen solvent to your crude this compound. Use the minimum amount of solvent required to dissolve the solid at reflux.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Un-disturbed, slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath or refrigerator (0-5 °C) for at least one hour to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of the cold recrystallization solvent to remove residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Problem: Diastereomers or structurally similar impurities are present.
Solution: Column Chromatography is necessary when recrystallization fails to separate impurities with similar physical properties.
Methodology: Column Chromatography
-
Stationary Phase: For a hydrochloride salt, which is highly polar, Reverse-Phase (C18) HPLC is often more effective than normal-phase (silica gel) chromatography. Using silica gel can lead to significant peak tailing and potential degradation. If silica gel must be used, pre-treating it with a base like triethylamine (typically 1% in the mobile phase) can improve separation.
-
Mobile Phase (Reverse-Phase): A gradient of water and an organic solvent like methanol or acetonitrile is typical. An acid modifier, such as 0.1% formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape.[5]
-
Mobile Phase (Normal-Phase): A gradient system of a non-polar solvent (like heptane or dichloromethane) and a polar solvent (like methanol or ethanol) is used. The addition of a small amount of ammonia or triethylamine to the mobile phase is crucial to prevent peak tailing of the basic morpholine nitrogen.
Problem: Water-soluble impurities (e.g., inorganic salts) are present.
Solution: A simple liquid-liquid extraction can be effective before forming the hydrochloride salt.
If your synthesis allows, it is often advantageous to purify the free base of 3-(oxan-3-yl)morpholine before converting it to the hydrochloride salt.
Protocol 3: Free Base Extraction
-
Basification: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.
-
Washing: Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any acid and remove water-soluble byproducts. Follow with a wash using brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude free base.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and add a stoichiometric amount of HCl (as a solution in a compatible solvent, like 2M HCl in diethyl ether) to precipitate the pure hydrochloride salt.
References
-
An acidic morpholine derivative containing glyceride from thraustochytrid, Aurantiochytrium. [Link]
- Method for preparing high morphine hydrochloride.
- Method for purifying cis-2, 6-dimethyl morpholine.
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
- Process for preparing morpholine hydrochloride as precursor of monoxydine.
-
A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. [Link]
-
OSHA Method PV2123: Morpholine. [Link]
-
Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. [Link]
-
Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. [Link]
-
Morpholine - Wikipedia. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
-
Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]
- Recovery of morpholine
-
Reductive amination - Wikipedia. [Link]
-
Reductive Amination - Common Conditions. [Link]
-
HPLC Methods for analysis of Morpholine. [Link]
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]
-
Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. [Link]
-
High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An acidic morpholine derivative containing glyceride from thraustochytrid, Aurantiochytrium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 12. CN102321045A - Method for preparing high morphine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Optimizing Recrystallization of 3-(oxan-3-yl)morpholine Hydrochloride
Welcome to the technical support center for the purification of 3-(oxan-3-yl)morpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the final purification step of this active pharmaceutical ingredient (API). As a polar amine salt, this compound presents unique challenges and opportunities in crystallization.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our approach is grounded in first principles of physical organic chemistry and crystallization theory to empower you not just to follow a protocol, but to understand and rationally design your own purification process.
Understanding the Molecule: Physicochemical Properties
A successful recrystallization begins with a thorough understanding of the molecule's properties. While extensive data for this specific molecule may not be publicly available, we can infer its behavior based on its structural components: a morpholine ring, an oxane ring, and a hydrochloride salt.
| Property | Expected Characteristic | Rationale & Implication for Recrystallization |
| Polarity | High | The ether linkages in both the morpholine and oxane rings, combined with the protonated amine, make the molecule highly polar. This dictates that polar solvents will be required for dissolution. |
| Solubility | High in polar protic solvents (e.g., water, methanol, ethanol); Low in non-polar solvents (e.g., hexanes, toluene). | The ionic nature of the hydrochloride salt dramatically increases solubility in solvents capable of hydrogen bonding and solvating ions.[1][2] The challenge is finding a solvent where the solubility difference between hot and cold conditions is significant. |
| Melting Point | High | As an ionic salt, it will have a significantly higher melting point than its freebase form, likely decomposing before melting.[1] This reduces the risk of the compound "oiling out" at high temperatures in many common solvents. |
| Hygroscopicity | Moderate to High | The polar nature and presence of the salt can attract and retain water from the atmosphere.[1] This necessitates careful drying of the final product and can influence solvent choice. |
Core Experimental Workflow: Recrystallization
This section outlines a foundational workflow for recrystallizing this compound. This protocol should be considered a starting point for optimization.
Caption: General workflow for the recrystallization of a solid compound.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of polar amine hydrochlorides.
Q1: My compound refuses to dissolve, even in a large volume of boiling solvent.
A1: This issue points to a fundamental mismatch between the solute and the solvent. Given the high polarity of this compound, you are likely using a solvent that is not polar enough.
-
Immediate Action:
-
Increase Solvent Polarity: If you are using a solvent like isopropanol or acetone, switch to a more polar option. Ethanol, methanol, or even a mixture of an alcohol with water are excellent starting points.[1] Morpholine itself is miscible with water and many organic solvents, and its hydrochloride salt is soluble in water.[1][2]
-
Consider a Solvent Mixture: If the compound is too soluble in a very polar solvent (like methanol) and insoluble in a less polar one (like ethyl acetate), a two-solvent system is ideal. Dissolve the compound in a minimum amount of the hot, "good" solvent (methanol) and slowly add the hot "bad" solvent (ethyl acetate) until the solution just begins to turn cloudy. Add a drop or two of the "good" solvent to clarify and then allow it to cool.[3]
-
Q2: My compound dissolved, but upon cooling, it crashed out as a fine powder or an oil instead of forming crystals.
A2: This phenomenon, known as "oiling out" or rapid precipitation, occurs when the solution becomes supersaturated too quickly or at a temperature above the compound's melting point.[4] This traps impurities and results in a poor-quality product.
-
Causality & Solution:
-
Reduce the Rate of Cooling: Rapid cooling is a primary cause. Do not place the hot flask directly into an ice bath.[3] Allow it to cool slowly to room temperature on a benchtop, insulated with a cork ring. This gives the molecules time to orient themselves into an ordered crystal lattice.[5]
-
Increase the Solvent Volume: You may have used the absolute bare minimum of solvent. While this maximizes yield, it can lead to excessively high supersaturation on cooling. Add an additional 5-10% of solvent to the hot solution and try cooling again. This will keep the compound in solution longer as it cools.[4]
-
Use a Different Solvent System: A solvent in which the compound is slightly more soluble at room temperature can slow down the crystallization process. Alternatively, if oiling out persists, it may indicate significant impurities that are depressing the melting point. A preliminary purification by another method (e.g., a quick column chromatography) might be necessary.
-
Q3: The solution has cooled completely, even in an ice bath, but no crystals have formed.
A3: This indicates that the solution is not sufficiently supersaturated. Either too much solvent was used, or nucleation has not been initiated.
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting failure of crystallization.
-
Explanation:
-
Scratching: Creates microscopic imperfections on the glass surface that act as nucleation sites for crystal growth.[6]
-
Seed Crystal: Provides a perfect template for other molecules to deposit onto, bypassing the energy barrier of initial nucleation.[4]
-
Reducing Volume: Directly increases the concentration, forcing the solution into a state of supersaturation upon cooling.[3][4]
-
Q4: My yield is very low, even though I recovered a lot of crystalline material.
A4: Low yield is a common issue and can stem from several factors during the process.
-
Potential Causes & Solutions:
-
Using Too Much Solvent: This is the most frequent cause. The compound remains dissolved in the "mother liquor" after cooling.[4] Ensure you are using the minimum amount of boiling solvent required to dissolve the solid.
-
Premature Crystallization: If using hot gravity filtration, the compound may have crystallized on the filter paper or in the funnel stem. To prevent this, use a pre-heated funnel and flask, and add a small excess of solvent (~5%) before filtering to keep the compound soluble. This excess can be boiled off later.
-
Washing with the Wrong Solvent: Washing the collected crystals with the recrystallization solvent at room temperature will dissolve some of your product. Always wash with a minimal amount of ice-cold recrystallization solvent.[3]
-
Q5: The final product has a poor crystal habit (e.g., very fine needles), making it difficult to filter and handle.
A5: Crystal habit is influenced by the solvent, cooling rate, and presence of impurities.[7] Needle-like crystals can trap solvent and impurities and are often challenging in downstream processing.
-
Optimization Strategies:
-
Change the Solvent: The interaction between the solvent and the growing crystal faces can significantly alter the final shape.[5] Experiment with different solvent systems (e.g., switching from an alcohol to an alcohol/water mixture) to find one that promotes the growth of more equant (block-like) crystals.
-
Slow Down Crystallization: As with oiling out, a slower cooling rate gives molecules more time to find their most stable position in the crystal lattice, which can lead to better-formed crystals.
-
Control Supersaturation: A very high degree of supersaturation favors rapid nucleation over slow crystal growth, leading to many small particles.[5] Using slightly more solvent or a slower cooling profile can help manage this.
-
Frequently Asked Questions (FAQs)
Q: How do I systematically select a good recrystallization solvent?
A: Solvent selection is a critical, empirical process. The ideal solvent should dissolve the compound when hot but not when cold.[8][9]
-
Step-by-Step Screening Protocol:
-
Place ~20-30 mg of your crude solid into a small test tube.
-
Add ~0.5 mL of a candidate solvent at room temperature. Observe if the solid dissolves. If it does, that solvent is unsuitable for single-solvent recrystallization.
-
If it does not dissolve at room temperature, heat the mixture to the solvent's boiling point. Observe if the solid dissolves.
-
If it dissolves when hot, cool the test tube in an ice bath. A good solvent will show abundant crystal formation.
-
If the compound is insoluble hot and cold, it is a poor solvent. If it is soluble hot and cold, it may be a "good" solvent for a two-solvent pair.
-
Q: Why is the hydrochloride salt important for this recrystallization?
A: The formation of the hydrochloride salt is a strategic choice in drug development. It converts the basic amine into a more stable, crystalline, and often more water-soluble ionic salt.[2] This has profound effects on recrystallization:
-
Predictable Solubility: It drastically increases polarity, making solvent selection more predictable (favoring polar solvents).
-
Higher Melting Point: It raises the melting point, reducing the likelihood of oiling out.
-
Purification from Non-basic Impurities: Impurities that do not form hydrochloride salts will have vastly different solubility profiles, making them easier to separate during crystallization.
Q: Can I use an antisolvent (two-solvent) method?
A: Yes, this is a very powerful technique, especially when no single solvent has the ideal solubility profile.[3][5] For this compound, a good approach would be to dissolve it in a minimum of hot methanol (a "good" solvent) and then add a less polar, miscible solvent like isopropanol or ethyl acetate as the antisolvent (the "bad" solvent) until turbidity persists. This method provides excellent control over the supersaturation level.
References
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
- Scribd. (n.d.). Solvent Selection and Recrystallization Guide.
- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Technic. (2026, January 19). Common Challenges in Industrial Crystallization and How to Overcome Them.
- NOAA. (n.d.). MORPHOLINE - CAMEO Chemicals.
- Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
- Longdom Publishing. (2025). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
- BenchChem. (2025). Technical Support Center: Recrystallization of 2-Methylallylamine Hydrochloride.
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- The Merck Index. (n.d.). Morpholine.
- ACS Publications. (2020, November 5). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development.
- Unknown. (n.d.). Recrystallization.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- ChemicalBook. (n.d.). MORPHOLINE.
- PubChem. (n.d.). 3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride.
- Unknown. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.
Sources
- 1. Morpholine [drugfuture.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Home Page [chem.ualberta.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scispace.com [scispace.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Technical Support Center: Long-Term Storage and Stability of 3-(oxan-3-yl)morpholine Hydrochloride
Welcome to the dedicated technical support guide for 3-(oxan-3-yl)morpholine hydrochloride. This document is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the long-term storage, handling, and stability assessment of this compound. As a hydrochloride salt of a morpholine derivative, understanding its chemical properties is crucial for ensuring experimental reproducibility and the integrity of your research.
Introduction to the Stability Profile of this compound
This compound is a chemical entity that, like many hydrochloride salts, is prone to certain stability challenges, primarily related to its hygroscopicity. The presence of the morpholine ring also introduces potential degradation pathways that must be considered. This guide provides a framework for understanding and mitigating these challenges through proper storage, handling, and stability testing.
The primary factors influencing the long-term stability of this compound are:
-
Hygroscopicity: The tendency to absorb moisture from the atmosphere.
-
pH Stability: Susceptibility to degradation in acidic or basic conditions.
-
Oxidative and Photolytic Degradation: Potential for degradation upon exposure to air and light.
This guide will address these factors in a practical, question-and-answer format, followed by troubleshooting advice and a detailed protocol for conducting your own long-term stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated place. The recommended storage temperature is between 15–25 °C. It is crucial to keep the container tightly sealed to protect the compound from moisture, as hydrochloride salts are often hygroscopic. For added protection, storing the container within a desiccator containing a suitable drying agent like silica gel is a highly recommended practice.
Q2: My container of this compound has been open for a while. What are the visual signs of potential degradation or moisture absorption?
A2: The most common sign of moisture absorption in a hygroscopic powder is a change in its physical appearance. You may observe clumping, caking, or a transition from a free-flowing powder to a more granular or even sticky substance. Color changes can also indicate degradation, though this is less common than physical changes due to moisture. If you notice any of these changes, it is advisable to perform a quality check, such as a purity analysis by HPLC, before using the material in a critical experiment.
Q3: How should I handle this compound during weighing and sample preparation to minimize moisture absorption?
A3: Handling should be done in a controlled environment with low humidity. If possible, use a glove box with a dry, inert atmosphere (e.g., nitrogen or argon). If a glove box is not available, work quickly and efficiently to minimize the time the container is open to the atmosphere. Always ensure the container is tightly sealed immediately after use. It is also good practice to allow the container to equilibrate to room temperature before opening if it has been stored in a cooler location, as this will prevent condensation from forming on the cold powder.
Q4: What are the likely degradation pathways for this compound?
A4: The morpholine ring in the structure can be susceptible to degradation, particularly through oxidation. Studies on the biodegradation of morpholine have shown that ring cleavage between a carbon and nitrogen atom can occur, leading to the formation of various intermediates. While enzymatic in those studies, similar chemical pathways can be initiated by oxidative stress. The hydrochloride salt itself is generally stable, but the presence of moisture can facilitate hydrolytic degradation pathways, depending on the overall structure of the molecule.
Below is a conceptual diagram illustrating a potential oxidative degradation pathway for a morpholine-containing compound.
Caption: Potential oxidative degradation of the morpholine ring.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, it should be considered incompatible with strong oxidizing agents. Contact with strong bases should also be avoided, as this will neutralize the hydrochloride salt and generate the free base form of the molecule, which may have different stability and solubility characteristics.
Troubleshooting Guide
This section is designed to help you troubleshoot common issues that may be related to the stability of this compound.
| Observed Problem | Potential Cause Related to Stability | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | The compound has absorbed moisture, leading to inaccurate weighing. A 10% increase in weight due to water will result in a 10% lower assay value. | Dry a small sample of the compound under vacuum at a mild temperature (e.g., 40°C) to remove absorbed water before weighing. Alternatively, perform a Karl Fischer titration to determine the water content and correct the weight accordingly. |
| Poor solubility in a non-aqueous solvent | The presence of absorbed water in the hygroscopic compound is interfering with its dissolution in a non-polar solvent. | Use a fresh, unopened container of the compound. If that is not possible, dry the material as described above. Ensure your solvent is anhydrous. |
| Appearance of unexpected peaks in chromatograms | The compound has started to degrade, leading to the formation of impurities. | Confirm the identity of the new peaks using a stability-indicating method. If degradation is confirmed, the material should be discarded. Review storage and handling procedures to prevent future degradation. |
| pH of an aqueous solution is different than expected | The compound may have degraded, or there may have been an issue with the initial salt formation. | Prepare a solution from a fresh, unopened container and re-measure the pH. If the issue persists, contact the supplier for a certificate of analysis. |
Protocol: Long-Term Stability Study of this compound
For researchers who need to establish the stability of this compound under their specific laboratory conditions or for a particular formulation, the following protocol provides a robust framework. This is based on the principles outlined in the ICH guidelines for stability testing.
Objective
To evaluate the chemical stability of this compound under defined long-term and accelerated storage conditions.
Materials
-
This compound (at least one batch)
-
Appropriate storage containers (e.g., amber glass vials with screw caps)
-
Stability chambers set to:
-
Long-term conditions: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH
-
-
HPLC system with a suitable detector (e.g., UV-Vis or DAD)
-
Validated stability-indicating HPLC method (see section 4.3)
-
pH meter
-
Karl Fischer titrator
Development of a Stability-Indicating Analytical Method
Before initiating the stability study, a validated analytical method that can separate the active pharmaceutical ingredient (API) from its degradation products is required. This is typically achieved through forced degradation studies.
-
Forced Degradation: Subject the compound to stress conditions to intentionally generate degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Method Development: Develop an HPLC method (e.g., reverse-phase with a C18 column) that can resolve the parent peak from all degradation product peaks. The goal is to achieve baseline separation.
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Experimental Procedure
-
Initial Analysis (T=0): Perform a complete analysis of the initial sample. This includes:
-
Appearance (visual inspection)
-
Assay and purity by the validated HPLC method
-
Water content by Karl Fischer titration
-
-
Sample Preparation and Storage:
-
Aliquot a sufficient amount of the compound into the storage containers for each time point and condition.
-
Place the samples in the stability chambers at both long-term and accelerated conditions.
-
-
Time Points for Testing:
-
Accelerated: 0, 1, 3, and 6 months.
-
Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.
-
-
Analysis at Each Time Point: At each scheduled time point, remove the samples from the stability chambers and perform the same set of analyses as in the initial assessment (appearance, assay, purity, and water content).
Data Analysis and Interpretation
-
Assay: The assay value should remain within 95-105% of the initial value.
-
Purity: No significant increase in any single impurity or total impurities should be observed. Any degradation product exceeding the identification threshold (typically >0.1%) should be characterized.
-
Water Content: An increase in water content can indicate that the packaging is not sufficiently protective.
-
Mass Balance: The sum of the assay and the percentage of all impurities should remain close to 100% to ensure that all degradation products are being detected.
The workflow for this stability study is illustrated below.
Caption: Workflow for a long-term stability study.
By following these guidelines, researchers can ensure the quality and reliability of their work with this compound.
References
-
Fatyeyeva, K., et al. (2019). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Journal of Pharmaceutical Sciences, 108(1), 183-191. Retrieved from [Link]
-
Global Safety Management. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
-
Teo, W. Z., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(8), 1169. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Redox. (2022). Safety Data Sheet Morpholine. Retrieved from [Link]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]
-
Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. OnDrugDelivery. Retrieved from [Link]
-
Pharma Learning In Depth. (2025). Hygroscopicity in Pharmaceuticals. YouTube. Retrieved from [Link]
-
Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave Online. Retrieved from [Link]
-
Kamberi, M., & Tsutsumi, Y. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
-
CD Formulation. (n.d.). Transdermal Formulation Forced Degradation Testing. Retrieved from [Link]
-
Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-164. Retrieved from [Link]
-
Kumar, R., et al. (2022). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. HSOA Journal of Inorganic Chemistry, Organometallic & Mining. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Carlier, J., et al. (1999). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Analysis of 3-(oxan-3-yl)morpholine Hydrochloride
This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 3-(oxan-3-yl)morpholine hydrochloride. As a highly polar, non-UV active molecule, this compound presents significant analytical challenges that render traditional reversed-phase methods ineffective. Here, we navigate these hurdles by systematically comparing modern chromatographic strategies, explaining the scientific rationale behind each experimental choice, and providing detailed protocols to ensure reproducible, high-integrity results.
Pillar 1: Foundational Strategy - Deconstructing the Analytical Challenge
The molecular structure of this compound dictates our analytical strategy. Its key features—multiple heteroatoms (oxygen, nitrogen), the presence of both morpholine and oxane rings, and its formulation as a hydrochloride salt—confer high polarity. Furthermore, the saturated heterocyclic rings lack a chromophore, the part of a molecule that absorbs UV light, making it invisible to the most common HPLC detector, the UV-Vis detector.[1]
This leads to a dual challenge:
-
The Retention Conundrum : The analyte is too polar to be retained on conventional nonpolar stationary phases (like C18) used in reversed-phase HPLC.[2][3]
-
The Detection Dilemma : The analyte lacks a UV chromophore, necessitating alternative detection technologies.[1][4]
Our initial method development must therefore be a two-pronged decision process, as illustrated below.
Caption: Initial strategy selection based on analyte properties.
Solving the Detection Dilemma: A Comparison of Technologies
With UV detection ruled out, we must turn to universal detectors or derivatization. The choice of detector is critical as it dictates mobile phase composition and overall method sensitivity.
| Detector Type | Principle | Advantages | Disadvantages | Suitability for this Application |
| UV-Vis | Measures light absorbance by chromophores.[1] | Simple, robust, common. | Analyte must have a chromophore. | Poor: Analyte is non-UV active. |
| Evaporative Light Scattering Detector (ELSD) | Nebulizes eluent, evaporates solvent, and measures light scattered by analyte particles.[4][5] | Universal for non-volatile analytes; Gradient compatible.[6] | Non-linear response; sensitive to mobile phase changes.[7] | Excellent: Ideal for non-UV active, non-volatile compounds. |
| Charged Aerosol Detector (CAD) | Generates charged aerosol particles from eluent and measures the charge.[8] | Universal for non-volatile/semi-volatile analytes; Gradient compatible; More uniform response than ELSD.[9] | Non-linear response; requires volatile mobile phases.[8][10] | Excellent: A highly sensitive and robust alternative to ELSD. |
| Derivatization + UV | Chemically attach a UV-active tag to the analyte pre-column.[11] | Leverages standard UV detectors. | Adds complexity; may not react with all impurities; can introduce artifacts.[1] | Viable Alternative: Adds significant method development time. |
Expert Recommendation: For purity analysis requiring gradient elution to resolve potential impurities, ELSD and CAD are the superior choices . They are universal, meaning they will detect any impurity that is significantly less volatile than the mobile phase, providing a more accurate purity profile.[5][9] This guide will proceed assuming the use of an ELSD or CAD.
Solving the Retention Conundrum: Comparing Chromatographic Modes
To retain a highly polar, cationic compound, we must move beyond standard C18 columns. The leading strategies are Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC).
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a mobile phase high in organic solvent (typically >70% acetonitrile).[12][13] Retention occurs via partitioning of the polar analyte into a water-enriched layer adsorbed onto the stationary phase surface.[14] It is exceptionally effective for retaining compounds that elute in the void volume in reversed-phase.[3][15]
-
Mixed-Mode Chromatography (MMC): This approach utilizes stationary phases with dual functionalities, commonly combining reversed-phase (hydrophobic) and ion-exchange (electrostatic) properties on a single ligand.[16][17] For our cationic analyte, a column with C18 and cation-exchange groups would provide two independent mechanisms for retention, offering unique selectivity that can be tuned by adjusting both organic solvent and mobile phase ionic strength.[18]
-
Ion-Pair Chromatography (IPC) (Legacy Approach): This method uses a standard C18 column but adds an ion-pairing reagent (e.g., an alkyl sulfonate) to the mobile phase. The reagent forms a neutral ion-pair with the analyte, increasing its hydrophobicity and retention.[19][20] However, ion-pairing reagents are non-volatile surfactants that contaminate the system, are incompatible with ELSD/CAD and MS, and require extensive column equilibration and flushing.[21][22][23] Due to these significant drawbacks, IPC is now largely considered an outdated technique for new method development.
Pillar 2: Experimental Design and Comparative Method Development
We will now develop and compare methods using the two most promising approaches: HILIC and MMC. All experiments should be conducted on an HPLC system equipped with an ELSD or CAD.
Approach A: Method Development using HILIC
The HILIC retention mechanism is complex and highly dependent on the stationary phase chemistry and mobile phase composition.[13] A screening approach is therefore the most efficient path to a successful method.
Caption: Systematic workflow for HILIC method development.
Experimental Protocol: HILIC Column and Mobile Phase Screening
-
Column Selection: Screen a minimum of two columns with different selectivities. Good starting points are an amide phase and a bare silica phase (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH 3.5. (Ammonium formate is volatile and ideal for ELSD/CAD/MS).[8]
-
Mobile Phase B (Organic): Acetonitrile (ACN).
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Gradient: Start at 95% B, hold for 2 min, decrease to 60% B over 15 min, hold for 3 min, then return to initial conditions and equilibrate for 10 min. Note: In HILIC, water is the strong eluting solvent, so a gradient involves increasing the aqueous component (A).[12]
-
-
Sample Preparation: Dissolve the this compound standard and impurity samples in a solvent mixture that matches the initial mobile phase composition (e.g., 95:5 ACN:Water) to ensure good peak shape.
-
Evaluation: Inject the sample onto each column. Assess retention factor (k'), peak shape (asymmetry), and resolution between the main peak and any known impurities.
Expected Results & Data Presentation
The screening will likely show significant differences in selectivity. Amide columns often provide robust retention for a wide range of polar compounds, while bare silica can offer unique selectivity based on hydrogen bonding interactions.
| Column Type | Retention Time (min) | Tailing Factor | Resolution (Main Peak / Impurity 1) | Comments |
| Amide Phase | 8.5 | 1.1 | 2.8 | Good retention and peak shape. |
| Bare Silica | 10.2 | 1.4 | 2.1 | Stronger retention but more peak tailing. |
Based on this hypothetical data, the Amide Phase would be selected for further optimization due to its superior peak shape and adequate resolution.
Approach B: Method Development using Mixed-Mode Chromatography (MMC)
MMC offers the advantage of tuning retention with both organic solvent and buffer ionic strength. This provides powerful control over selectivity.[18]
Experimental Protocol: MMC Method Development
-
Column Selection: Choose a mixed-mode column with reversed-phase and strong cation-exchange (SCX) characteristics (e.g., C18-SCX, 150 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 25 mM Ammonium Formate in Water, pH 3.5.
-
Mobile Phase B (Organic): Acetonitrile (ACN).
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Gradient: Start at 5% B, increase to 70% B over 20 min.
-
-
Selectivity Tuning:
-
Effect of Ionic Strength: Re-run the gradient with a higher buffer concentration (e.g., 100 mM Ammonium Formate). Increased salt concentration will disrupt the ion-exchange interaction, typically decreasing the retention of cationic species. This is a key diagnostic tool in MMC.
-
Effect of Organic %: Modify the gradient slope to assess the impact on hydrophobic retention.
-
-
Evaluation: Compare the chromatograms. The ability to modulate retention by changing buffer concentration confirms that the ion-exchange mechanism is active and provides a powerful tool for optimizing resolution.
Pillar 3: Method Validation and System Suitability
Once an optimal method is developed (either HILIC or MMC), it must be validated according to ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose.[24][25]
Protocol for Method Validation
A comprehensive validation plan ensures the method's reliability and compliance with regulatory standards.[26][27]
| Validation Parameter | Purpose | Acceptance Criteria (Typical for Purity Method) |
| Specificity | To demonstrate the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity analysis passes; baseline resolution > 2.0 between analyte and known impurities. |
| Linearity & Range | To show the method's response is proportional to analyte concentration over a specified range. | R² ≥ 0.998 over a range of LOQ to 120% of the specification.[25] |
| Accuracy | To measure the closeness of the test results to the true value. | 80.0% - 120.0% recovery for spiked impurity samples at three concentration levels. |
| Precision (Repeatability & Intermediate) | To assess the method's variability. | RSD ≤ 5.0% for impurity quantification; RSD ≤ 2.0% for assay. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10; meet accuracy/precision criteria. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when flow rate (±5%), column temp (±2°C), and mobile phase pH (±0.2) are varied. |
System Suitability Tests (SST)
SSTs are performed before each analytical run to ensure the chromatographic system is performing adequately.
-
Standard Injection (n=5): RSD of peak area and retention time ≤ 2.0%.
-
Tailing Factor: ≤ 1.5 for the main analyte peak.
-
Resolution: Resolution between 3-(oxan-3-yl)morpholine and the closest eluting impurity must be ≥ 2.0.
Comparative Summary and Final Recommendation
After optimization, both the HILIC and MMC methods can yield a validated, robust purity method. The final choice often depends on the specific impurity profile and available laboratory resources.
| Parameter | Optimized HILIC Method | Optimized MMC Method | Expert Commentary |
| Primary Retention | Hydrophilic Partitioning | Ion-Exchange & Reversed-Phase | MMC offers dual selectivity handles, which can be advantageous for complex mixtures of polar and non-polar impurities.[17] |
| Mobile Phase | High % ACN, low buffer | Low % ACN, moderate buffer | HILIC is often more compatible with MS due to higher organic content, enhancing ESI efficiency.[3] |
| Robustness | Can be sensitive to mobile phase water content and injection solvent. | Generally robust; retention is easily modulated by buffer concentration. | MMC methods can be easier to troubleshoot due to the predictable effect of ionic strength on retention. |
| Equilibration Time | Can be long (10-15 min) to ensure water layer stability. | Typically shorter (5-10 min). | MMC may offer slightly higher throughput. |
| Column Lifetime | Good, but sensitive to contaminants. | Generally very robust. |
Final Recommendation:
For a dedicated purity method for this compound, the Mixed-Mode Chromatography (MMC) approach is often preferable. Its dual retention mechanism provides exceptional design space for resolving a wide variety of potential impurities (from polar starting materials to non-polar byproducts). The direct and predictable control over retention via ionic strength makes method optimization and troubleshooting more straightforward than in HILIC.
However, if the primary goal is coupling to mass spectrometry for impurity identification, the HILIC method may be advantageous due to its use of highly organic mobile phases that enhance MS sensitivity.
Conclusion
The successful development of a purity method for a challenging compound like this compound hinges on a logical, scientifically-grounded strategy. By systematically addressing the core problems of retention and detection, we can move beyond the limitations of traditional reversed-phase HPLC. A comparative evaluation of modern techniques like HILIC and Mixed-Mode Chromatography, coupled with universal detectors like ELSD or CAD, provides a robust pathway to developing a reliable, accurate, and validatable method that ensures the quality and safety of the pharmaceutical product.
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A Senior Application Scientist's Guide to Elemental Analysis Standards for 3-(oxan-3-yl)morpholine hydrochloride
In the landscape of pharmaceutical development, the precise characterization of an active pharmaceutical ingredient (API) is non-negotiable. Elemental analysis stands as a cornerstone of this characterization, providing fundamental data on the elemental composition of a compound. This guide offers a comparative analysis of established methodologies for the elemental analysis of 3-(oxan-3-yl)morpholine hydrochloride, a heterocyclic compound of interest in contemporary drug discovery. Our focus is to provide researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to ensure data integrity and regulatory compliance.
The Subject: this compound
Before delving into analytical techniques, a foundational understanding of the target molecule is paramount. This compound is an organic salt, and its elemental composition is a critical quality attribute.
Molecular Formula: C₉H₁₈ClNO₂
Molecular Weight: 207.70 g/mol
Based on this, the theoretical elemental composition is:
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 52.05 |
| Hydrogen | H | 1.008 | 18 | 18.144 | 8.74 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 17.07 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.74 |
| Oxygen | O | 15.999 | 2 | 31.998 | 15.41 |
Note: Oxygen is typically determined by difference, but its theoretical value is crucial for mass balance calculations.
A significant characteristic of morpholine and its salts is their hygroscopic nature.[1][2] Hygroscopicity, the tendency to attract and hold water molecules from the surrounding environment, can introduce significant error into elemental analysis, particularly for carbon and hydrogen content.[3][4] Therefore, sample handling and preparation are critical to obtaining accurate results.
Comparative Analysis of Methodologies
The choice of analytical technique is dictated by the element of interest, required sensitivity, sample throughput, and available instrumentation. Here, we compare the most robust and widely accepted methods.
Carbon, Hydrogen, and Nitrogen (CHN) Analysis
Gold Standard: Combustion Analysis
Combustion analysis is the definitive method for determining the carbon, hydrogen, and nitrogen content of organic compounds.[5][6][7] The technique relies on the complete combustion of the sample in a high-oxygen environment to convert the elements into their respective gaseous oxides (CO₂, H₂O, and NOx).[8][9] These gases are then separated and quantified by a thermal conductivity detector (TCD) or infrared spectroscopy.[5]
Performance Characteristics of Combustion Analysis:
| Parameter | Typical Performance |
| Accuracy | ± 0.3% absolute |
| Precision (RSD) | ≤ 0.2% |
| Sample Size | 1-5 mg |
| Analysis Time | < 10 minutes per sample |
Experimental Protocol: CHN Determination by Combustion Analysis
-
Instrument Preparation: Ensure the combustion and reduction tubes are packed correctly and the instrument has reached its operational temperature (typically ~900-1000°C).
-
System Suitability: Analyze a certified reference material (CRM) with a known elemental composition, such as Acetanilide or Sulfanilamide. The results should be within the specified tolerance (e.g., ± 0.3%) of the certified values.[10][11]
-
Sample Preparation:
-
Due to the hygroscopic nature of this compound, samples should be dried in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Accurately weigh 1-3 mg of the dried sample into a tin capsule using a microbalance.
-
-
Analysis: Introduce the encapsulated sample into the combustion furnace. The instrument will automatically perform the combustion, gas separation, and detection.
-
Data Analysis: The instrument software calculates the weight percentages of C, H, and N based on the detector response and the initial sample weight.
Chlorine (as Hydrochloride) Analysis
The determination of the chloride counter-ion is crucial for confirming the salt stoichiometry. We compare a classic wet chemical method with a modern chromatographic technique.[12]
Method 1: Oxygen Flask Combustion (Schöniger Flask) with Titration
This method involves the combustion of the organic sample in an oxygen-filled flask, which converts the organically bound chlorine into soluble inorganic chloride.[13][14][15] The resulting chloride is then quantified by titration.[16]
Method 2: Ion Chromatography (IC)
Ion chromatography is a powerful technique for the separation and quantification of ionic species.[17][18] For chloride analysis, the sample is dissolved in a suitable solvent (typically water) and injected into the IC system. The chloride ions are separated from other anions on an ion-exchange column and detected by a conductivity detector.[19]
Comparison of Chloride Analysis Methods:
| Parameter | Oxygen Flask Combustion | Ion Chromatography (IC) |
| Principle | Combustion followed by titration | Ion-exchange separation and conductivity detection |
| Accuracy | Good (typically within ± 0.5%) | Excellent (typically within ± 0.2%) |
| Precision (RSD) | < 2% | < 1% |
| Sensitivity | ppm level | ppb level |
| Sample Throughput | Low | High (automated) |
| Interferences | Other halogens | High concentrations of other anions |
Experimental Protocol: Chloride Determination by Ion Chromatography
-
Instrument Preparation: Set up the IC system with an appropriate anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS18) and eluent (e.g., potassium hydroxide).[20]
-
Calibration: Prepare a series of chloride standards from a certified stock solution and generate a calibration curve. The correlation coefficient (r²) should be > 0.999.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in a known volume of deionized water (e.g., 100 mL) to create a stock solution.
-
Dilute the stock solution as necessary to bring the chloride concentration within the calibrated range.
-
-
Analysis: Inject the prepared sample into the IC system.
-
Data Analysis: The software will integrate the chloride peak and calculate its concentration based on the calibration curve. The weight percentage of chloride in the original sample can then be determined.
Validation and Trustworthiness
To ensure the trustworthiness of the analytical data, adherence to validation protocols outlined by regulatory bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) is mandatory.[21][22][23]
Key Validation Parameters:
-
Accuracy: Assessed by analyzing a certified reference material or by spike recovery studies.[23]
-
Precision: Evaluated through repeatability (multiple analyses of the same sample) and intermediate precision (analysis on different days or by different analysts).
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.[22]
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Conclusion
The elemental analysis of this compound requires a multi-faceted approach. For C, H, and N, combustion analysis remains the unparalleled standard due to its speed, accuracy, and precision. For the crucial determination of the chloride counter-ion, Ion Chromatography is the superior choice for modern pharmaceutical laboratories, offering higher sensitivity, throughput, and precision compared to the traditional oxygen flask combustion method.
A critical, and often underestimated, factor is the hygroscopic nature of the compound. Strict adherence to sample drying and handling protocols is essential to prevent the introduction of significant errors. By combining robust, validated analytical methods with meticulous sample preparation, researchers can ensure the generation of high-quality, reliable elemental analysis data that is fit for purpose in a regulated drug development environment.
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Optimizing Drug Scaffolds: The Strategic Advantage of the Oxan-3-yl Group in Morpholine Analogs
Executive Summary: The Bioisosteric Shift
In modern medicinal chemistry, the morpholine ring is a "privileged structure," widely used to improve aqueous solubility and provide a hydrogen-bond acceptor (the ether oxygen) for kinase hinge binding. However, morpholine introduces specific liabilities: metabolic instability (N-dealkylation, oxidative ring opening) and a fixed polarity profile that can limit blood-brain barrier (BBB) penetration.
This guide analyzes the Oxan-3-yl group (IUPAC: tetrahydropyran-3-yl) as a high-value bioisostere. Unlike the symmetric oxan-4-yl (tetrahydropyran-4-yl) or the nitrogen-containing morpholine, the oxan-3-yl moiety introduces chirality and a unique vector orientation . This structural nuance allows for precise tuning of ligand-protein interactions while eliminating the metabolic soft spot of the morpholine nitrogen.
The Morpholine Liability vs. The Oxan-3-yl Solution
The Morpholine Problem
While morpholine optimizes solubility (LogP ~ -0.86), it often suffers from:
-
Metabolic Clearance: The carbon atoms alpha to the nitrogen are prone to CYP450-mediated oxidation, leading to ring opening (lactam formation) or N-dealkylation.
-
Permeability Limits: The polar nature of the secondary amine (or tertiary if substituted) can hinder passive diffusion across the BBB.
-
Symmetry Limitations: The achiral nature of morpholine limits the ability to probe asymmetric hydrophobic pockets.
The Oxan-3-yl Advantage
Replacing the morpholine ring with an oxan-3-yl group (often attached via a linker or directly to a scaffold) offers three distinct advantages:
-
Metabolic Shielding: The oxan-3-yl group lacks the basic nitrogen atom. The C-linked ether ring is significantly more resistant to oxidative metabolism than the N-linked morpholine.
-
Vector Engineering (The 3-yl Factor): Unlike the symmetric oxan-4-yl group, the oxan-3-yl attachment is chiral . This creates two enantiomers (
and ), allowing medicinal chemists to probe specific stereochemical preferences in the binding pocket. The vector of the ether oxygen relative to the attachment point is shifted, potentially capturing interactions missed by the linear morpholine or oxan-4-yl geometry. -
Lipophilicity Modulation: The oxan-3-yl group is more lipophilic than morpholine (LogP ~ 0.5 - 1.0 depending on attachment). This shift (typically
LogP +1.5) often improves membrane permeability and BBB penetration without sacrificing the critical ether oxygen H-bond acceptor.
Comparative Performance Analysis
The following table contrasts the physicochemical and biological profiles of Morpholine, Oxan-4-yl (symmetric isostere), and Oxan-3-yl (asymmetric isostere).
Table 1: Physicochemical & Metabolic Profile Comparison
| Feature | Morpholine (N-linked) | Oxan-4-yl (C-linked) | Oxan-3-yl (C-linked) |
| Structure | Heterocycle (N, O) | Cyclic Ether (O) | Cyclic Ether (O) |
| Chirality | Achiral | Achiral | Chiral ( |
| Metabolic Stability | Low/Moderate (N-dealkylation risk) | High (No N-oxidation) | High (No N-oxidation) |
| Vector Geometry | Linear (Chair) | Linear (Chair) | Angled/Bent |
| H-Bonding | Acceptor (O) + Basic (N) | Acceptor (O) only | Acceptor (O) only |
| LogP Impact | Lowers LogP (Hydrophilic) | Increases LogP (Lipophilic) | Increases LogP (Lipophilic) |
| Primary Utility | Solubility enhancement | Metabolic stability | Selectivity & Potency tuning |
Mechanistic Insight & Case Studies
Case Study: Flavivirus NS2B-NS3 Protease Inhibitors
In a campaign targeting the Flavivirus NS2B-NS3 protease, researchers explored various cyclic ethers to optimize binding.
-
Observation: The introduction of a flexible tetrahydropyran-3-yl (oxan-3-yl) ring resulted in improved inhibitory activity compared to rigid analogs or other heterocycles.
-
Mechanism: The specific curvature and flexibility of the 3-substituted ring allowed the ether oxygen to position optimally within the S2 pocket, a fit that the symmetric 4-yl or morpholine analogs could not achieve due to their linear vectors.
-
Outcome: Enhanced potency (
reduction) and maintained metabolic stability.
General Kinase Inhibition (mTOR/PI3K)
In the development of mTOR inhibitors, replacing the morpholine hinge-binder with tetrahydropyran (THP) analogs is a validated strategy to fix high clearance.
-
Data: Compounds containing THP showed equivalent potency to morpholine analogs but demonstrated >5-fold improvement in hepatocyte stability .
-
Oxan-3-yl Specificity: While THP-4-yl is the direct geometric replacement, the Oxan-3-yl scaffold is increasingly used to break symmetry and evade IP space while retaining the "morpholine-like" binding mode (H-bond to hinge Valine/Ile).
Visualizing the Advantage
Diagram 1: Metabolic Fate & Structural Vectors
This diagram illustrates the metabolic vulnerability of morpholine versus the stability and vector diversity of the oxan-3-yl group.
Caption: Comparative metabolic pathways showing the high clearance risk of morpholine (red) versus the metabolic stability and vector advantages of the oxan-3-yl replacement (green/blue).
Experimental Protocols
To validate the advantages of the oxan-3-yl group in your own lead series, use the following synthesis and assay protocols.
Protocol: Synthesis of Oxan-3-yl Amine Building Blocks
Objective: Introduce the oxan-3-yl group via a reductive amination approach (common for attaching to piperidines or anilines).
Reagents:
-
Oxan-3-one (Dihydro-2H-pyran-3(4H)-one)
-
Target Amine (Scaffold)
-
Sodium Triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) / Acetic Acid (AcOH)
Step-by-Step Methodology:
-
Preparation: Dissolve the Target Amine (1.0 eq) and Oxan-3-one (1.2 eq) in anhydrous DCM (0.1 M concentration).
-
Activation: Add catalytic Acetic Acid (1-2 drops) to activate the ketone. Stir at Room Temperature (RT) for 30 minutes to form the imine intermediate.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.
-
Reaction: Allow the mixture to warm to RT and stir for 4–16 hours (monitor by LC-MS for disappearance of amine).
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The resulting Oxan-3-yl amine is often a racemate. Separate enantiomers using Chiral SFC (Stationary Phase: Chiralpak AD-H or OD-H; Mobile Phase: CO₂/MeOH + 0.1% DEA) to probe stereospecific binding.
Protocol: Microsomal Stability Assay (Comparative)
Objective: Quantify the metabolic stability improvement of the Oxan-3-yl analog vs. the Morpholine parent.
-
Incubation: Prepare Liver Microsomes (Human/Rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Dosing: Spike test compounds (Morpholine analog vs. Oxan-3-yl analog) at 1 µM final concentration.
-
Initiation: Add NADPH-regenerating system (1 mM NADPH final) to initiate metabolism.
-
Sampling: Aliquot samples at t = 0, 15, 30, and 60 minutes.
-
Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide) to stop the reaction.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
) using the slope ( ): Expectation: The Oxan-3-yl analog should show a significantly lower (< 10 µL/min/mg) compared to the Morpholine parent.
Decision Framework: When to Use Oxan-3-yl
Use this logic flow to determine if an Oxan-3-yl replacement is suitable for your campaign.
Caption: Strategic decision tree for selecting between Morpholine, Oxan-4-yl, and Oxan-3-yl based on metabolic and structural requirements.
References
-
BenchChem. (2025).[1] 4-(Oxan-3-yl)piperidine vs. Morpholine-Containing Compounds in Drug Discovery. BenchChem Application Notes. Link
-
Wymann, M. P., et al. (2022). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. Link
-
Song, Y., et al. (2021).[2] Synthesis, Structure-Activity Relationships and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B-NS3 Protease. Journal of Medicinal Chemistry.[3] Link
-
Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[3] Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
